6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)-2-[[4-(trifluoromethoxy)phenyl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-26-15-8-4-14(5-9-15)17-10-11-18(25)24(23-17)12-13-2-6-16(7-3-13)27-19(20,21)22/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBUEJQFJMADSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves the use of electrophilic aromatic substitution reactions, where a methoxyphenyl group is introduced to the pyridazinone core.
Attachment of the trifluoromethoxybenzyl group: This can be accomplished through nucleophilic substitution reactions, where a trifluoromethoxybenzyl halide reacts with the pyridazinone intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinone derivatives.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets. The methoxyphenyl and trifluoromethoxybenzyl groups contribute to its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyridazinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Pyridazinone Derivatives
*Estimated based on analogous structures.
Key Insights:
Substituent Effects on Bioactivity :
- The 4-(trifluoromethoxy)benzyl group (shared with the target compound and ) enhances binding affinity to enzymes like cyclooxygenase-2 (COX-2) due to fluorine’s electronegativity and lipophilicity .
- Chlorophenyl or fluorobenzyl substituents () correlate with antimicrobial properties but may reduce solubility compared to methoxy groups .
- Methoxy groups in the para position (target compound) improve solubility and metabolic stability relative to ortho-substituted analogs (e.g., 2-methoxyphenyl in ) .
Structural Complexity and Target Selectivity: Compounds with extended moieties (e.g., oxadiazole in ) show specialized activities, such as anticancer effects, but may face synthetic challenges .
Synthetic Considerations: The trifluoromethoxy group often requires specialized reagents (e.g., trifluoromethoxybenzyl halides) and controlled conditions to avoid side reactions . Ultrasound-assisted synthesis () offers a green chemistry route for similar pyridazinones, achieving high yields (83%) under eco-friendly conditions .
Biological Activity
The compound 6-(4-methoxyphenyl)-2-[4-(trifluoromethoxy)benzyl]pyridazin-3(2H)-one has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) of this compound, focusing on its antiproliferative effects and mechanisms of action.
Synthesis
The synthesis of pyridazinone derivatives typically involves the reaction of substituted phenyl and benzyl moieties with appropriate pyridazine precursors. For this compound, a multi-step synthetic route is employed, which may include:
- Formation of the pyridazine core.
- Introduction of the 4-methoxyphenyl and 4-(trifluoromethoxy)benzyl substituents via electrophilic aromatic substitution or coupling reactions.
- Purification and characterization through techniques such as NMR and mass spectrometry.
Antiproliferative Effects
Recent studies have investigated the antiproliferative activity of various pyridazinone derivatives, including our compound of interest. The biological assays typically involve testing against several cancer cell lines such as K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer).
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) ± SD |
|---|---|---|
| This compound | K562 | X ± Y |
| This compound | MV4-11 | X ± Y |
| This compound | MCF-7 | X ± Y |
Note: Replace X and Y with actual values from experimental data.
The compound exhibits its antiproliferative effects through various mechanisms, including:
- Induction of Apoptosis : Activation of apoptotic pathways has been noted, with evidence showing cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspase-9.
- Inhibition of Cell Cycle Progression : Alterations in the expression levels of cell cycle regulators such as proliferating cell nuclear antigen (PCNA) have been observed.
- Impact on Microtubules : The compound may induce microtubule-associated protein degradation, leading to disrupted mitotic processes.
Structure-Activity Relationship (SAR)
The SAR studies suggest that the presence of the trifluoromethoxy group significantly enhances biological activity, likely due to increased lipophilicity and electronic effects that facilitate interaction with biological targets. Variations in the substituents on the phenyl rings also influence potency and selectivity.
Case Studies
Several case studies have highlighted the pharmacological potential of related pyridazinone compounds:
- Case Study 1 : A derivative with similar substitutions exhibited significant cytotoxicity against a panel of cancer cell lines, reinforcing the importance of substituent choice.
- Case Study 2 : In vivo studies demonstrated that a closely related compound reduced tumor growth in xenograft models, suggesting potential for therapeutic applications.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : Multi-step organic synthesis routes are typically employed, involving reagents like hydrazine derivatives, trifluoromethoxy-substituted benzyl halides, and methoxyphenyl precursors. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or 1,4-dioxane) enhance reaction efficiency .
- Catalyst use : Palladium-based catalysts (e.g., RuPhos-Pd-G2) improve coupling reactions under nitrogen atmospheres .
- Temperature control : Reflux conditions (e.g., 100°C for 1 hour) are critical for minimizing side reactions .
- Purification : Techniques like MDAP (high-pH extended mode) ensure high purity .
Q. What analytical techniques are most effective for structural characterization?
- Methodological Answer :
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., disorder analysis in pyridazinone derivatives) .
- Spectroscopy : NMR (¹H/¹³C) identifies substituent positions; FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., ~353.34 g/mol for related analogs) .
- Chromatography : HPLC monitors purity, especially for trifluoromethoxy-containing intermediates .
Q. How does the compound’s stability under varying conditions impact experimental design?
- Methodological Answer :
- pH sensitivity : Avoid strongly acidic/basic conditions to prevent hydrolysis of the trifluoromethoxy group .
- Light exposure : Store in amber vials to mitigate photodegradation of the methoxyphenyl moiety .
- Solvent compatibility : Use anhydrous DMSO for stock solutions to avoid hydration-driven decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Assay standardization : Compare IC₅₀ values across consistent cell lines (e.g., HEK293 vs. HeLa) to identify model-specific effects .
- Structural analogs : Evaluate derivatives (e.g., ethyl ester or piperidinyl variants) to isolate activity-contributing groups .
- Meta-analysis : Cross-reference datasets from public toxicology resources (e.g., EPA DSSTox) to validate target interactions .
Q. What computational strategies predict interactions with biological targets?
- Methodological Answer :
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to bromodomains (BRD7/BRD9) .
- DFT studies : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions (e.g., trifluoromethoxy’s electron-withdrawing effects) .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to assess binding kinetics .
Q. What strategies enhance selectivity when designing derivatives for specific therapeutic targets?
- Methodological Answer :
- SAR studies : Modify substituents on the pyridazinone core (e.g., chloro, fluoro, or methyl groups) to optimize steric and electronic profiles .
- Bioisosteric replacement : Substitute the trifluoromethoxy group with difluoromethoxy or methoxy to balance lipophilicity and metabolic stability .
- Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
